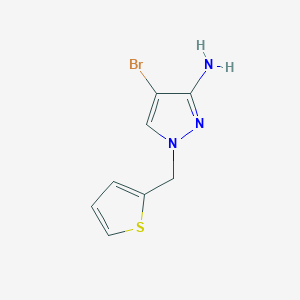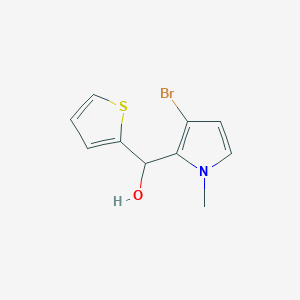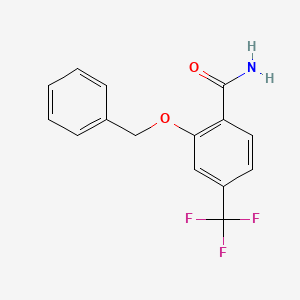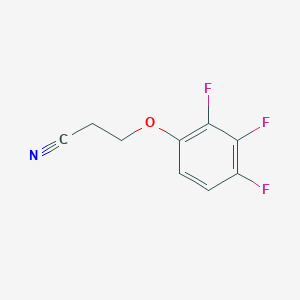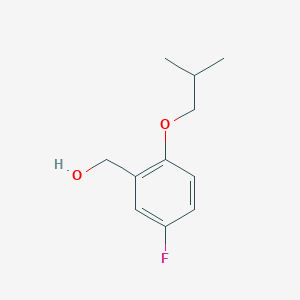
(5-Fluoro-2-isobutoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-isobutoxyphenyl)methanol: is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol . This compound belongs to the class of phenols and alcohols, characterized by the presence of a fluorine atom and an isobutoxy group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-isobutoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-isobutoxybenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reduction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5-Fluoro-2-isobutoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include and .
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with can yield the corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: 5-Fluoro-2-isobutoxybenzaldehyde, 5-Fluoro-2-isobutoxybenzoic acid
Reduction: 5-Fluoro-2-isobutoxyphenylmethanol derivatives
Substitution: Various substituted phenylmethanol derivatives
Aplicaciones Científicas De Investigación
Chemistry: (5-Fluoro-2-isobutoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways .
Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-isobutoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The fluorine atom and isobutoxy group play a crucial role in modulating the compound’s activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- (5-Fluoro-2-methoxyphenyl)methanol
- (5-Fluoro-2-ethoxyphenyl)methanol
- (5-Fluoro-2-propoxyphenyl)methanol
Comparison: (5-Fluoro-2-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs. The isobutoxy group can influence the compound’s solubility, reactivity, and biological activity. For example, (5-Fluoro-2-methoxyphenyl)methanol may have different solubility and reactivity profiles due to the smaller size of the methoxy group .
Propiedades
Fórmula molecular |
C11H15FO2 |
|---|---|
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
[5-fluoro-2-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15FO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8,13H,6-7H2,1-2H3 |
Clave InChI |
SONKHGXSPZTJEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


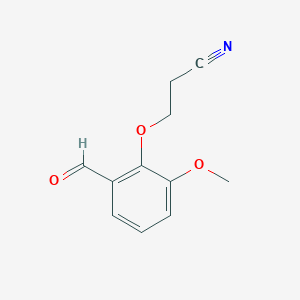
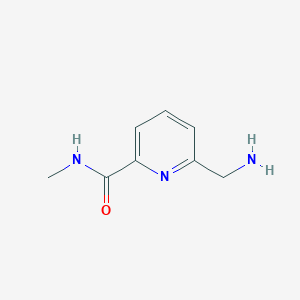
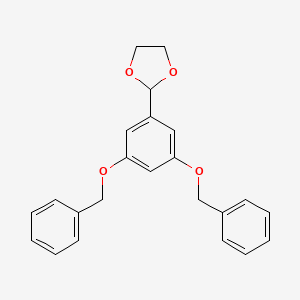
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)




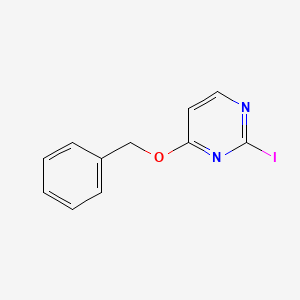
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
